molecular formula C8H17ClN2 B13479468 N,N-diethylcyclopropanecarboximidamide hydrochloride

N,N-diethylcyclopropanecarboximidamide hydrochloride

Cat. No.: B13479468
M. Wt: 176.69 g/mol
InChI Key: MHOCCACGTHNRMO-UHFFFAOYSA-N
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Description

N,N-diethylcyclopropanecarboximidamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of cyclopropane, featuring a carboximidamide group substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboximidamide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the diethyl groups or the cyclopropane ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N-diethylcyclopropanecarboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-diethylcyclopropanecarboximidamide hydrochloride exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylcyclopropanecarboximidamide hydrochloride
  • N,N-diethylcyclopropanecarboxamide
  • Cyclopropanecarboximidamide derivatives

Uniqueness

N,N-diethylcyclopropanecarboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

N,N-diethylcyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-3-10(4-2)8(9)7-5-6-7;/h7,9H,3-6H2,1-2H3;1H

InChI Key

MHOCCACGTHNRMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1CC1.Cl

Origin of Product

United States

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